molecular formula C17H24N2O4 B2480011 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-methoxyethyl]ethanediamide CAS No. 2034256-84-1

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-methoxyethyl]ethanediamide

Cat. No.: B2480011
CAS No.: 2034256-84-1
M. Wt: 320.389
InChI Key: XIFZWONQCROPAS-UHFFFAOYSA-N
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Description

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-methoxyethyl]ethanediamide is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, a furan ring, and an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-methoxyethyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the cyclohexene and furan derivatives, which are then subjected to a series of reactions including alkylation, amidation, and methoxylation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-methoxyethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-methoxyethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-methoxyethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
  • Benzene, [(cyclohex-1-en-1-yl)methyl]

Uniqueness

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-methoxyethyl]ethanediamide is unique due to its combination of a cyclohexene ring, a furan ring, and an ethanediamide backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(furan-2-yl)-2-methoxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-22-15(14-8-5-11-23-14)12-19-17(21)16(20)18-10-9-13-6-3-2-4-7-13/h5-6,8,11,15H,2-4,7,9-10,12H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFZWONQCROPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NCCC1=CCCCC1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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